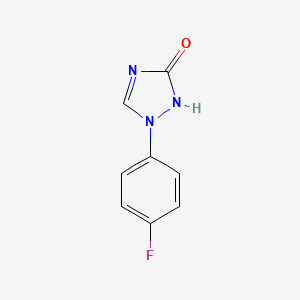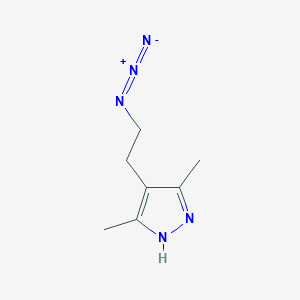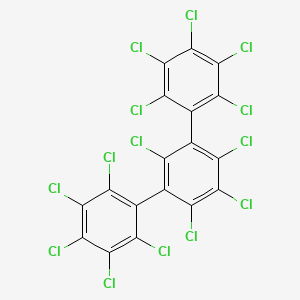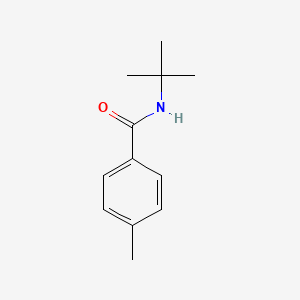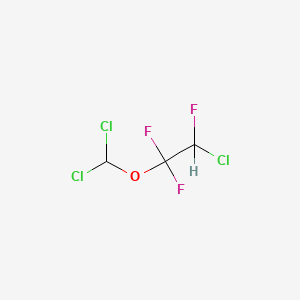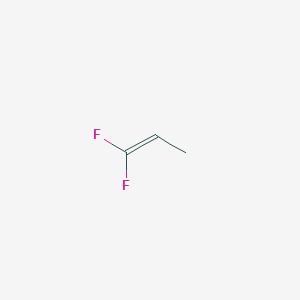![molecular formula C18H16N2O6 B3031581 (5E)-1-benzyl-5-[(3,4-dihydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione;hydrate CAS No. 5310-93-0](/img/no-structure.png)
(5E)-1-benzyl-5-[(3,4-dihydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione;hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves the treatment of esters with arylamines in boiling xylene, leading to the formation of anilides and isomeric thiophene derivatives . Additionally, the synthesis of triorganotin(IV) hydroxybenzoates is described, where the benzoate ligand bridges adjacent Sn-centers in a one-dimensional polymer . These methods suggest that the synthesis of the compound may involve similar condensation reactions under heat, possibly with the use of a catalyst or a strong acid to promote isomerization.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using single-crystal X-ray diffraction . For instance, the crystal structures of hydroxybenzoates show different conformations, such as syn and anti orientations of the phenyldiazenyl and carboxylic acid/carboxylate groups . The molecular geometry around the tin atoms in triorganotin(IV) hydroxybenzoates ranges from trigonal bipyramidal to distorted tetrahedral . These findings suggest that the molecular structure of (5E)-1-benzyl-5-[(3,4-dihydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione;hydrate may also exhibit distinct conformational isomerism and coordination geometries, which could be confirmed by similar analytical techniques.
Chemical Reactions Analysis
The chemical reactions of related compounds involve isomerization processes, where the presence of a strong acid or base can catalyze the transformation between different isomers . The reactivity of the compounds also includes the formation of coordination polymers, as seen in the case of triorganotin(IV) hydroxybenzoates . These insights suggest that the compound of interest may also undergo isomerization and could form coordination complexes with metals, which would be an interesting area for further study.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds can be inferred from their molecular structures and the presence of functional groups. For example, the presence of hydroxy groups and the ability to form hydrogen bonds can significantly influence the solubility and melting points of these compounds . The spectral differences between isomers, as observed in the IR and NMR spectra, provide a means for structural assignments and can be used to deduce the properties of the compound . The physical and chemical properties of (5E)-1-benzyl-5-[(3,4-dihydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione;hydrate would likely be characterized by similar analytical techniques to understand its reactivity and potential applications.
科学的研究の応用
Structural Analysis and Molecular Interactions
The research involving structural analogs of (5E)-1-benzyl-5-[(3,4-dihydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione hydrate has contributed significantly to understanding molecular interactions and structural analysis. For instance, studies have detailed the absence of direction-specific intermolecular interactions in related compounds and explored the hydrogen bonding and crystal structures of similar diazinane derivatives (da Silva et al., 2005). These insights are crucial for the development of new materials and pharmaceuticals.
Supramolecular Chemistry and Self-assembly
The exploration of supramolecular chemistry and self-assembly processes using similar compounds has been a key area of research. The self-assembly and formation of complex molecular structures from smaller units have been studied, providing valuable information for the development of new materials and nanostructures. This area of research is critical for advancements in nanotechnology and materials science (Percec et al., 2006).
Synthetic Chemistry and Organic Synthesis
Research into similar compounds has significantly contributed to the field of synthetic chemistry, particularly in the synthesis of complex organic molecules. The development of new synthetic routes and the understanding of reaction mechanisms using similar diazinane triones are essential for advancing organic synthesis and creating novel compounds for various applications (Pirc et al., 2003).
Safety And Hazards
特性
CAS番号 |
5310-93-0 |
|---|---|
製品名 |
(5E)-1-benzyl-5-[(3,4-dihydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione;hydrate |
分子式 |
C18H16N2O6 |
分子量 |
356.3 g/mol |
IUPAC名 |
(5E)-1-benzyl-5-[(3,4-dihydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione;hydrate |
InChI |
InChI=1S/C18H14N2O5.H2O/c21-14-7-6-12(9-15(14)22)8-13-16(23)19-18(25)20(17(13)24)10-11-4-2-1-3-5-11;/h1-9,21-22H,10H2,(H,19,23,25);1H2/b13-8+; |
InChIキー |
HSSCDYUEMMKBLO-FNXZNAJJSA-N |
異性体SMILES |
C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC(=C(C=C3)O)O)/C(=O)NC2=O.O |
SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC(=C(C=C3)O)O)C(=O)NC2=O.O |
正規SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC(=C(C=C3)O)O)C(=O)NC2=O.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



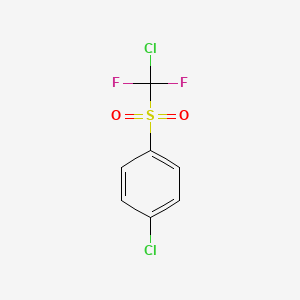
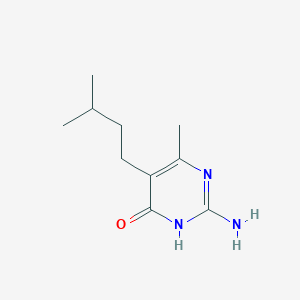
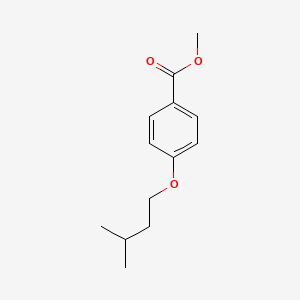
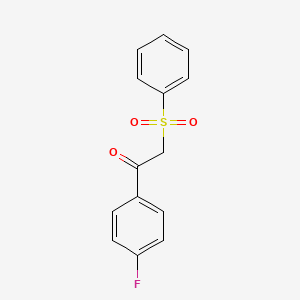
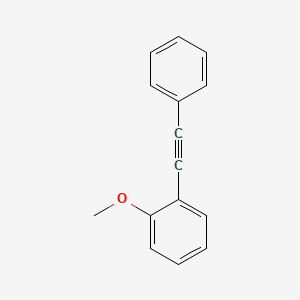
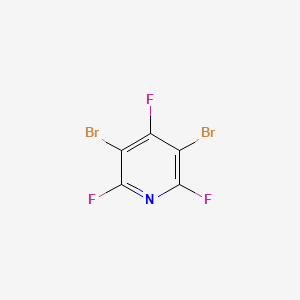
![Bicyclo[3.1.0]hexan-2-one](/img/structure/B3031509.png)
